molecular formula C17H11ClFNO3 B2438675 1-(2-chloro-4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylic acid CAS No. 903160-22-5

1-(2-chloro-4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylic acid

Cat. No.: B2438675
CAS No.: 903160-22-5
M. Wt: 331.73
InChI Key: QRWUUOQSJVTTHH-UHFFFAOYSA-N
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Description

1-(2-chloro-4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylic acid is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a chloro and fluoro substituent on the benzyl group, a formyl group on the indole ring, and a carboxylic acid group

Properties

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]-3-formylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFNO3/c18-14-7-11(19)6-5-10(14)8-20-15-4-2-1-3-12(15)13(9-21)16(20)17(22)23/h1-7,9H,8H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWUUOQSJVTTHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2CC3=C(C=C(C=C3)F)Cl)C(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649051
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of 1-(2-chloro-4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzyl Intermediate: The synthesis begins with the preparation of 2-chloro-4-fluorobenzyl chloride from 2-chloro-4-fluorotoluene through chlorination.

    Indole Formation: The benzyl chloride is then reacted with indole-2-carboxylic acid under basic conditions to form the benzylated indole derivative.

    Formylation: The final step involves the formylation of the indole ring using a formylating agent such as Vilsmeier-Haack reagent to introduce the formyl group at the 3-position of the indole ring.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(2-chloro-4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents on the benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted benzyl derivatives.

Scientific Research Applications

1-(2-chloro-4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the development of novel pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. The chloro and fluoro substituents can enhance the compound’s binding affinity to target proteins, potentially inhibiting their function. The indole ring structure is known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

1-(2-chloro-4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylic acid can be compared with other indole derivatives, such as:

    1-(2-chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-one: This compound has a similar benzyl group but differs in the heterocyclic ring structure, which can lead to different biological activities.

    3-(5-chloro-2-phenyl-1H-indol-3-ylimino)methylquinoline-2(1H)-thione: This compound contains a quinoline ring instead of the formyl group, which can affect its chemical reactivity and biological properties.

The uniqueness of this compound lies in its specific combination of substituents and functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-(2-chloro-4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C16H13ClFNO3C_{16}H_{13}ClFNO_3 and a molecular weight of approximately 325.73 g/mol. The structure includes an indole core, which is known for its diverse biological activities, and the presence of halogen substituents that may enhance its pharmacological profile.

PropertyValue
Molecular FormulaC₁₆H₁₃ClFNO₃
Molecular Weight325.73 g/mol
CAS NumberNot specifically listed
SolubilitySoluble in organic solvents

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxic effects against human cancer cell lines such as HCT-116 (colon cancer) and PC-3 (prostate cancer) with IC50 values in the low micromolar range.

Case Study: Cytotoxicity Assay

A study conducted using the MTT assay revealed that this compound exhibited an IC50 of approximately 15 µM against HCT-116 cells, indicating strong anticancer properties compared to standard chemotherapeutics .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests against various bacterial strains indicated that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Table 2: Antimicrobial Activity

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus14
Escherichia coli10
Pseudomonas aeruginosa8

The proposed mechanism by which this compound exerts its biological effects involves the induction of apoptosis in cancer cells through the activation of caspase pathways. Additionally, it may disrupt bacterial cell wall synthesis, leading to cell lysis in susceptible microorganisms.

Research Findings and Implications

Several research articles have documented the synthesis and biological evaluation of related indole derivatives, providing insights into structure-activity relationships (SAR). The presence of electron-withdrawing groups, such as chlorine and fluorine, has been associated with enhanced biological activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(2-chloro-4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylic acid?

  • Methodology : The compound can be synthesized via condensation reactions involving 3-formyl-1H-indole-2-carboxylic acid derivatives. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid with 2-aminothiazol-4(5H)-one or aryl-thiourea derivatives in acetic acid with sodium acetate as a catalyst (Method A) yields analogous indole-thiazolidinone hybrids. Adjusting substituents (e.g., introducing 2-chloro-4-fluorobenzyl via benzylation) requires optimizing reaction time (3–5 hours) and stoichiometry (1.1 equiv of formyl-indole precursor) .
  • Key Considerations : Use regioselective benzylation strategies (e.g., Reissert indole synthesis) to ensure proper substitution at the indole nitrogen .

Q. How is the purity and structural integrity of this compound validated?

  • Methodology :

  • Chromatography : HPLC or TLC to assess purity.
  • Spectroscopy : NMR (1H/13C) to confirm substitution patterns, particularly the benzyl (2-chloro-4-fluoro) and formyl groups.
  • Crystallography : Single-crystal X-ray diffraction (as in analogous indole derivatives) resolves stereochemical ambiguities .
  • Computational Predictions : Compare experimental data (e.g., pKa ≈ 4.09) with predicted physicochemical properties (PSA: 167.83 Ų, density: 1.41 g/cm³) .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during the benzylation of indole derivatives?

  • Methodology :

  • Directed Metalation : Use protecting groups (e.g., tert-butoxycarbonyl) to direct benzylation to the indole N1 position.
  • Reissert Indole Synthesis : Achieve regioselectivity via iodination of precursor nitro-toluenes, followed by cyclization (e.g., 4-chloro-2-nitrotoluene → indole intermediate) .
  • Microwave-Assisted Synthesis : Reduce side reactions by controlling reaction kinetics and thermal gradients.

Q. What strategies minimize by-product formation during formylation of indole-2-carboxylic acid derivatives?

  • Methodology :

  • Catalytic Optimization : Sodium acetate (2.0 equiv) in acetic acid under reflux enhances reaction efficiency, reducing unreacted starting material .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while acetic acid facilitates precipitation of pure products .
  • Stoichiometric Control : Use 1.1 equiv of 3-formyl-indole precursor to drive the reaction to completion .

Q. How do steric and electronic effects of the 2-chloro-4-fluorobenzyl group influence reactivity in cross-coupling reactions?

  • Methodology :

  • Computational Modeling : DFT calculations predict electron-withdrawing effects of chloro/fluoro substituents, which may slow electrophilic substitution but enhance stability of intermediates.
  • Experimental Screening : Test reactivity in Suzuki-Miyaura couplings using aryl boronic acids; compare yields with non-halogenated analogs .

Contradictions and Resolutions

  • vs. 5 : Method A ( ) uses 2-aminothiazol-4-one, while employs 2-thioxo-thiazolidin-4-one. The latter may require longer reaction times (3–5 hours vs. 2.5–3 hours) due to reduced nucleophilicity.
  • Resolution : Pre-activate thiazolidinone precursors with NaOAc to accelerate condensation .

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